3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide
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Overview
Description
3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide typically involves the condensation of 2,3-diaminobenzene with dimethoxy derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve the desired product. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and protein synthesis, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a simpler structure.
6,7-Dimethoxyquinoxaline: Lacks the amino and carboxamide groups.
3-Aminoquinoxaline: Lacks the methoxy groups.
Uniqueness: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
67568-31-4 |
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Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-amino-6,7-dimethoxyquinoxaline-2-carboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-17-7-3-5-6(4-8(7)18-2)15-10(12)9(14-5)11(13)16/h3-4H,1-2H3,(H2,12,15)(H2,13,16) |
InChI Key |
LMJNZBFPLRFLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)N)C(=O)N)OC |
Origin of Product |
United States |
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